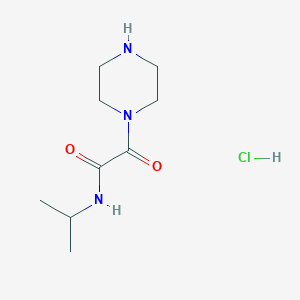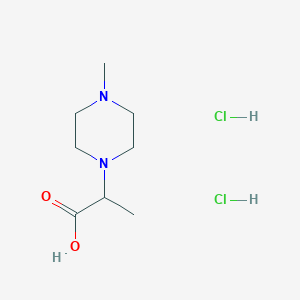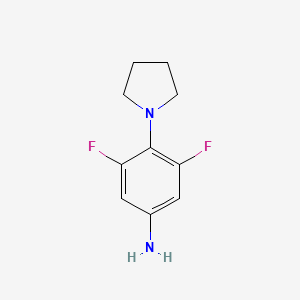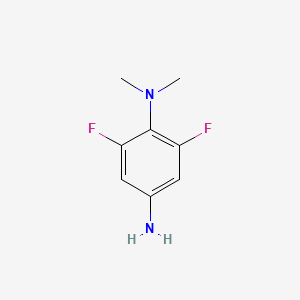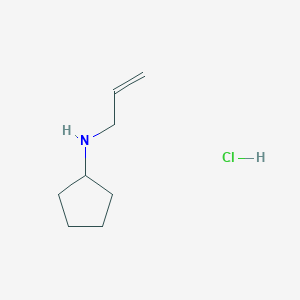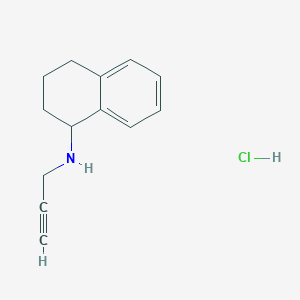![molecular formula C12H11ClN2S B1420297 5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine CAS No. 1095503-57-3](/img/structure/B1420297.png)
5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine
Overview
Description
“5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine” is a chemical compound with the molecular formula C12H11ClN2S and a molecular weight of 250.75 . It is also known by the synonym "2-Pyridinamine, 5-[[(2-chlorophenyl)methyl]thio]-" .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, which could be related to the synthesis of “5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine”, are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of “5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine” is defined by its molecular formula C12H11ClN2S . The specific arrangement of these atoms in the molecule can be found in the MOL file associated with this compound .Scientific Research Applications
Derivative Synthesis and Chemical Transformations
Chemical Transformations
Derivatives of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine and 5,6-dihydropyridin-2(1H)-one were synthesized, involving the hydration of 5,6-dihydropyridine and subsequent chemical reactions, demonstrating the compound's versatility in organic synthesis (Nedolya et al., 2018).
Synthesis of Pyridine Derivatives
A study focused on the synthesis of various pyridine derivatives, highlighting the compound's role in the development of novel chemical structures (Bradiaková et al., 2009).
Biological Activity and Applications
Anti-tubercular Activity
Certain derivatives exhibited significant anti-tubercular activity, indicating the compound's potential in medicinal chemistry and drug development (Manikannan et al., 2010).
Cytotoxic Activity
New sulfanyl pyrimidin-4(3H)-one derivatives were synthesized, showing cytotoxic activity against various cancer cell lines. This highlights the compound's relevance in cancer research (Stolarczyk et al., 2018).
Novel Heterocyclic Systems
- Heterocyclic Synthesis: The compound was used in the synthesis of novel heterocyclic systems such as pyrano[4″,3″,2″:4′,5′]chromeno[2′,3′:4,5]thieno[2,3-b]pyridine, showcasing its utility in creating complex chemical structures (Bondarenko et al., 2016).
Additional Chemical Applications
Chemical Reactions Involving N-Methylation
Studies involving the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators through N-methylation highlighted the compound's role in specific biochemical processes (Ding & Silverman, 1993).
Development of High Refractive Polyimides
Research on the synthesis of high refractive polyimides containing pyridine and sulfur units emphasized the compound's potential in material science and engineering applications (Guan et al., 2017).
properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c13-11-4-2-1-3-9(11)8-16-10-5-6-12(14)15-7-10/h1-7H,8H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXBQQMJQILTHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CN=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-Chlorophenyl)methyl]sulfanyl}pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)
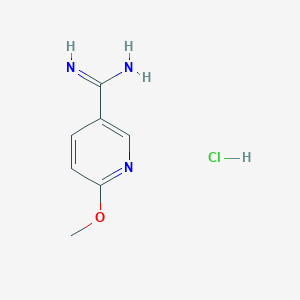
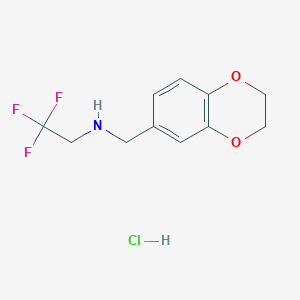

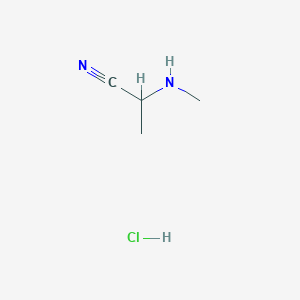
![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)
![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)
